molecular formula C9H9Cl2NOS B2818695 (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 166196-79-8

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2818695
CAS No.: 166196-79-8
M. Wt: 250.14
InChI Key: ONHIYXCGAJUJID-ONEGZZNKSA-N
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Description

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorothiophene and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enone structure.

    Reaction Steps: The process involves the condensation of 2,5-dichlorothiophene with dimethylamine in the presence of a base, followed by the addition of a suitable aldehyde to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The presence of the dimethylamino group and chlorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene: Lacks the enone and dimethylamino groups, making it less reactive in certain chemical reactions.

    3-(dimethylamino)prop-2-en-1-one: Lacks the thiophene ring, resulting in different chemical properties and applications.

    Thiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.

Uniqueness

  • The combination of the thiophene ring with the enone and dimethylamino groups gives (2E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one unique chemical properties.
  • Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NOS/c1-12(2)4-3-7(13)6-5-8(10)14-9(6)11/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHIYXCGAJUJID-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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